molecular formula C10H13N3O3 B13249482 2-{2,7-dimethyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid

2-{2,7-dimethyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid

Cat. No.: B13249482
M. Wt: 223.23 g/mol
InChI Key: RGJKIWCOOHZYFB-UHFFFAOYSA-N
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Description

2-{2,7-Dimethyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic core structure. Key structural features include:

  • Methyl groups at positions 2 and 6.
  • A 5-oxo (keto) group on the pyrimidine ring.
  • An acetic acid moiety at position 4.

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

2-(2,7-dimethyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4-yl)acetic acid

InChI

InChI=1S/C10H13N3O3/c1-6-3-8-12(5-10(15)16)9(14)4-7(2)13(8)11-6/h3,7H,4-5H2,1-2H3,(H,15,16)

InChI Key

RGJKIWCOOHZYFB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)N(C2=CC(=NN12)C)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,7-dimethyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions. The reaction conditions often involve refluxing in solvents like ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-{2,7-dimethyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{2,7-dimethyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe for studying intracellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique optical properties.

Mechanism of Action

The mechanism of action of 2-{2,7-dimethyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparison of key analogues:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 2,7-dimethyl, 5-oxo, 4-acetic acid C11H14N2O3 222.24 Enhanced solubility due to acetic acid; methyl groups may improve metabolic stability. N/A
2-(5,7-Diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid 3-acetic acid, 5,7-diethyl, 2-(4-fluorophenyl) C18H19FN4O2 354.37 Bulky aryl and alkyl groups may enhance lipophilicity; fluorophenyl improves bioavailability.
5-(Trifluoromethyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid 2-carboxylic acid, 5-CF3, 7-methyl C9H7F3N2O2 208.14 Trifluoromethyl group increases electronegativity and metabolic resistance.
7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid 2-carboxylic acid, 7-CF2H, 5-methyl C8H7F2N3O2 215.16 Difluoromethyl enhances polarity and potential CNS penetration.
2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione 5,7-dione, 2-methyl C7H7N3O2 165.15 Dione groups increase hydrogen-bonding capacity; reduced solubility.

Physicochemical Properties

Elemental analysis data for pyrazolo[1,5-a]pyrimidines highlights variations in carbon, hydrogen, and nitrogen content due to substituents:

  • Aryl-substituted derivatives (e.g., 4n in ): Higher carbon content (54.81% C) due to aromatic rings .
  • Methoxy-substituted derivatives (e.g., 4d in ): Elevated oxygen content (21.31% N, 4.60% H) correlates with polar substituents .
  • Trifluoromethyl derivatives : Lower hydrogen content (e.g., 3.36% H in ) due to fluorine’s high atomic mass .

Biological Activity

The compound 2-{2,7-dimethyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid is a member of the pyrazolo[1,5-a]pyrimidine class which has gained attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

PropertyValue
Molecular FormulaC11H12N4O3
Molecular Weight236.24 g/mol
IUPAC NameThis compound
CAS NumberNot available

This compound features a pyrazolo[1,5-a]pyrimidine core structure known for its potential biological activities.

Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine scaffold exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Pyrazolo[1,5-a]pyrimidines have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical in the folate synthesis pathway. This inhibition leads to reduced availability of tetrahydrofolate necessary for DNA synthesis and cell proliferation .
  • Anticancer Activity : Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit the growth of several cancer cell lines including breast (MDA-MB-231), liver (HepG2), and colorectal cancers. The anticancer properties are attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression .
  • Antiviral Properties : Recent investigations into the antiviral activity of pyrazolo[1,5-a]pyrimidines suggest that they may serve as effective inhibitors against β-coronaviruses by targeting specific viral enzymes .

Biological Activity Overview

The biological activity of this compound has been documented in various studies:

Anticancer Activity

A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives reported significant antiproliferative effects against multiple cancer cell lines. The compound demonstrated IC50 values in the low micromolar range across tested cell lines .

Antimicrobial Effects

Another investigation highlighted the antimicrobial potential of similar compounds within this class. The results indicated that these compounds could effectively inhibit the growth of pathogenic bacteria and fungi .

Case Studies

Several case studies have focused on the therapeutic applications of pyrazolo[1,5-a]pyrimidines:

  • Case Study on Cancer Treatment : In vivo studies using mouse models showed that treatment with a pyrazolo[1,5-a]pyrimidine derivative led to tumor regression in xenograft models of breast cancer. The study emphasized the compound's ability to modulate key signaling pathways involved in tumor growth .
  • Case Study on Viral Infections : A recent clinical trial evaluated the efficacy of a pyrazolo[1,5-a]pyrimidine-based drug in patients infected with β-coronaviruses. The findings suggested a notable reduction in viral load and improvement in clinical symptoms among treated patients compared to controls .

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